Product packaging for as-Triazine, 3-(benzyloxy)-5-phenyl-(Cat. No.:CAS No. 74417-06-4)

as-Triazine, 3-(benzyloxy)-5-phenyl-

Cat. No.: B14449894
CAS No.: 74417-06-4
M. Wt: 263.29 g/mol
InChI Key: UPBLLHHGQZQDOB-UHFFFAOYSA-N
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Description

Contextualization of the 1,2,4-Triazine (B1199460) Core in Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of biologically active molecules, including vitamins, hormones, and alkaloids. Their prevalence in pharmaceuticals underscores their importance in medicinal chemistry. Within this broad category, the triazines, six-membered rings containing three nitrogen atoms, are a significant subclass.

Triazines are aromatic heterocyclic compounds with the molecular formula C₃H₃N₃. They exist as three distinct structural isomers, differentiated by the relative positions of the three nitrogen atoms within the six-membered ring. chemeurope.com This isomerism is crucial as it leads to significant differences in the stability, reactivity, and synthetic accessibility of each triazine core.

The three isomers are:

1,2,3-Triazine (vicinal triazine): Characterized by three adjacent nitrogen atoms.

1,2,4-Triazine (asymmetrical or as-triazine): Features two adjacent nitrogen atoms and one isolated nitrogen atom.

1,3,5-Triazine (B166579) (symmetrical or s-triazine): Has its nitrogen atoms positioned symmetrically around the ring, separated by carbon atoms. wikipedia.orgwikipedia.org

Due to a much weaker resonance energy compared to benzene (B151609), all triazine isomers are generally more susceptible to nucleophilic substitution than electrophilic substitution reactions. wikipedia.orgwikipedia.org

Table 1: Structural Isomers of Triazine

IsomerSystematic NameCommon NameStructural Feature
1,2,3-Triazine Structure1,2,3-Triazinevicinal (v-triazine)Three adjacent N atoms
1,2,4-Triazine Structure1,2,4-Triazineasymmetrical (as-triazine)Two adjacent N atoms, one isolated
1,3,5-Triazine Structure1,3,5-Triazinesymmetrical (s-triazine)Three alternating N atoms

The 1,2,4-triazine ring is a versatile building block in modern organic synthesis, valued both as a precursor to other complex molecules and as a core scaffold in biologically active compounds. A key reaction that highlights their synthetic utility is the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this transformation, the electron-deficient 1,2,4-triazine acts as a diene, reacting with electron-rich dienophiles (like alkynes or enamines) to form a bicyclic intermediate that typically extrudes a molecule of nitrogen gas to yield a substituted pyridine (B92270) or other heterocyclic ring systems. wikipedia.org

Furthermore, the 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been shown to possess a wide spectrum of biological activities, including:

Anticancer researchgate.net

Antiviral and Anti-HIV ijpsr.info

Antihypertensive ijpsr.infonih.gov

Antimicrobial and Antifungal researchgate.netorientjchem.org

Anti-inflammatory researchgate.net

This broad range of activities ensures that the development of novel synthetic routes to functionalized 1,2,4-triazines remains an active and important area of research. researchgate.netorganic-chemistry.org

Significance of Benzyloxy and Phenyl Substituents in Modulating Triazine Reactivity and Functionality

The chemical personality of the as-Triazine, 3-(benzyloxy)-5-phenyl- molecule is defined by its substituents. The benzyloxy and phenyl groups at the C3 and C5 positions, respectively, exert significant electronic and steric effects that modulate the reactivity of the triazine core.

The benzyloxy group (-OCH₂Ph) at the C3 position functions as an alkoxy substituent. The oxygen atom can donate electron density to the electron-deficient triazine ring via resonance. This electron-donating effect can influence the regioselectivity of reactions and alter the electron distribution within the ring. Studies on related substituted triazines show that such groups have a significant effect on the electronic structure and transition energies of the heterocyclic system. nih.gov

The phenyl group (-Ph) at the C5 position influences the molecule in several ways. Electronically, it can engage in π-π stacking interactions and participate in conjugation with the triazine ring, which can affect its optical and electronic properties. nih.gov Sterically, the bulky phenyl group can direct the approach of reagents, influencing the stereochemical outcome of reactions. Research on the reactivity of 3-substituted 6-phenyl-1,2,4-triazines has shown that the phenyl group is a key fixture around which reactions with various nucleophiles are explored, leading to addition products, ring transformations, or substitutions. researchgate.net

Together, the electron-donating benzyloxy group and the sterically demanding, conjugating phenyl group create a unique chemical environment. This substitution pattern can be strategically employed to fine-tune the solubility, stability, and biological target affinity of the molecule.

Historical Development and Current Research Landscape of Substituted 1,2,4-Triazines

The history of triazine synthesis extends back to the late 19th century. One of the classical methods for synthesizing a triazine ring is the Bamberger triazine synthesis , first reported by Eugen Bamberger in 1892. chemeurope.comwikipedia.org This reaction typically involves the coupling of an aryl diazonium salt with the hydrazone of an α-keto acid, followed by acid-catalyzed cyclization to form a benzotriazine. wikipedia.org A more general and widely used method for synthesizing the 1,2,4-triazine core involves the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org

Over the decades, research has expanded from fundamental synthesis to the exploration of their vast pharmacological potential. A 1979 study, for instance, detailed the synthesis and evaluation of a series of 3-hydrazino-5-phenyl-1,2,4-triazines as antihypertensive agents, demonstrating the early interest in this specific substitution pattern for medicinal applications. nih.gov

The current research landscape continues to be vibrant, with a strong focus on medicinal chemistry and materials science. Recent studies report the synthesis of novel 1,2,4-triazine derivatives and their evaluation as:

Anticancer agents: Novel fused 1,2,4-triazine systems have shown promising, selective growth inhibition against cancer cell lines. researchgate.net

Antimicrobial compounds: Various new triazine derivatives are continuously being synthesized and screened for their activity against pathogenic microbes. orientjchem.org

Kinase inhibitors: The fused pyrrolo[1,2-f] chemeurope.comwikipedia.orgwikipedia.orgtriazine scaffold has emerged as a key component in several FDA-approved kinase inhibitors used in cancer therapy.

Antioxidants: Certain 1,2,4-triazin-5-one derivatives have been identified as potent antioxidants, suggesting therapeutic potential in diseases related to oxidative stress. researchgate.net

While specific research on as-Triazine, 3-(benzyloxy)-5-phenyl- is not abundant in recent literature, its structural motifs—the 5-phenyl-1,2,4-triazine core and the benzyloxy protecting/modulating group—are frequently encountered in the broader context of modern triazine chemistry. This suggests its role is likely that of a valuable synthetic intermediate or a member of a larger library of compounds designed for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O B14449894 as-Triazine, 3-(benzyloxy)-5-phenyl- CAS No. 74417-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74417-06-4

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

5-phenyl-3-phenylmethoxy-1,2,4-triazine

InChI

InChI=1S/C16H13N3O/c1-3-7-13(8-4-1)12-20-16-18-15(11-17-19-16)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

UPBLLHHGQZQDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for As Triazine, 3 Benzyloxy 5 Phenyl and Its Structural Analogues

Foundational Synthetic Routes to the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is a prevalent heterocyclic motif in medicinal chemistry. acs.org Consequently, numerous strategies have been developed for its synthesis, ranging from classical condensation reactions to modern metal-catalyzed cyclizations. acs.orgnih.gov These methods provide access to a wide array of substituted 1,2,4-triazines.

A well-established and widely utilized method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines involves the condensation of amidrazones with 1,2-dicarbonyl compounds. acs.orgresearchgate.net A variation of this approach is a one-pot synthesis that starts with amides, 1,2-diketones, and hydrazine (B178648) hydrate (B1144303) in the presence of a base. researchgate.net This procedure proceeds through an in-situ generated N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which is then cyclized with hydrazine hydrate to form the stable 1,2,4-triazine ring. researchgate.net

The reaction can be performed under conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. researchgate.net When unsymmetrical diketones are used, a mixture of regioisomers can be obtained, typically with one isomer predominating due to the differential reactivity of the two carbonyl groups. researchgate.net

Table 1: Examples of 1,2,4-Triazines Synthesized from Amides and 1,2-Diketones researchgate.net Yields are based on the conventional heating method.

Amide1,2-DiketoneProductYield
BenzamideBenzil (B1666583)3,5,6-Triphenyl-1,2,4-triazine72%
AcetamideBenzil3-Methyl-5,6-diphenyl-1,2,4-triazine68%
BenzamideAnisil3-Phenyl-5,6-bis(p-anisyl)-1,2,4-triazine65%
Benzamide4,4'-Dichlorobenzil3-Phenyl-5,6-bis(p-chlorophenyl)-1,2,4-triazine70%
Data sourced from research on one-pot synthesis of substituted 1,2,4-triazines. researchgate.net

A more recent and straightforward methodology for preparing 3,6-disubstituted-1,2,4-triazines involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts. acs.orgorganic-chemistry.orgnih.gov This approach is notable for its mild reaction conditions, which tolerate a variety of sensitive functional groups. nih.govacs.org The requisite β-keto-N-acylsulfonamide precursors can be synthesized via two different pathways, allowing for flexible and late-stage incorporation of substituents at either the C3 or C6 position from acid chlorides or α-bromoketones, respectively. acs.orgnih.gov This modularity makes the strategy highly adaptable for creating diverse libraries of 1,2,4-triazines. nih.gov

Table 2: Synthesis of 3,6-Disubstituted-1,2,4-triazines via Cyclodehydration acs.org

C3-SubstituentC6-SubstituentProductYield
2-PhenylethylMethyl6-Methyl-3-(2-phenylethyl)-1,2,4-triazine82%
4-MethoxyphenylMethyl3-(4-Methoxyphenyl)-6-methyl-1,2,4-triazine82%
PhenylMethyl6-Methyl-3-phenyl-1,2,4-triazine73%
4-NitrophenylMethyl6-Methyl-3-(4-nitrophenyl)-1,2,4-triazine69%
Data sourced from research on the modular synthesis of 3,6-disubstituted-1,2,4-triazines. acs.orgacs.org

Rhodium-catalyzed reactions provide an alternative route to the 1,2,4-triazine core. organic-chemistry.org One such method involves an unexpected rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles. organic-chemistry.org This process generates common intermediates that can subsequently undergo intramolecular cyclization under mild conditions. organic-chemistry.org Depending on the specific reaction conditions chosen for the cyclization step, this pathway can yield either 3,6-disubstituted or 3,5,6-trisubstituted-1,2,4-triazines, demonstrating the divergent synthetic utility of the rhodium-azavinylcarbene intermediates. organic-chemistry.orgnih.gov

Tandem or domino reactions offer an efficient means of constructing complex heterocyclic systems like 1,2,4-triazines in a single pot. rsc.org These strategies focus on the sequential formation of multiple bonds to rapidly build the ring system from simple, readily available starting materials. rsc.orgeurjchem.com One such approach involves a [4+2] domino annulation reaction that can utilize ketones, aldehydes, alkynes, and other simple molecules to produce 1,2,4-triazine derivatives in moderate to high yields. rsc.org Another novel synthetic approach involves a tandem condensation and electro-cyclization reaction of arylhydrazonoacetamidines with acetals, which results in 2-aryl-5-amino-2,3-dihydro-1,2,4-triazines. researchgate.net These methods represent powerful tools for forming potentially biologically active derivatives through efficient C-N bond formation. rsc.orgorganic-chemistry.org

Installation of the Benzyloxy Moiety

Once the 1,2,4-triazine core is established, the benzyloxy group can be introduced. This is typically achieved through the alkylation of a hydroxyl-substituted triazine precursor, which itself is often represented by its more stable tautomeric form, a triazinone. researchgate.netscirp.org

The Williamson ether synthesis is a classic and robust method for forming ether linkages, including the benzylation of hydroxyl groups. nih.gov In the context of triazine synthesis, a precursor such as 3-hydroxy-5-phenyl-1,2,4-triazine (or its 3-oxo tautomer) can be treated with a base to deprotonate the hydroxyl or amide group, followed by reaction with an alkylating agent like benzyl (B1604629) bromide. nih.govnih.gov

A specific example involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone. nih.gov The use of a catalyst, such as 18-crown-6-ether, can facilitate this reaction. nih.gov Depending on the stoichiometry of the reagents and the reaction conditions (e.g., temperature, time), mono- or di-benzylated products can be obtained. nih.gov For instance, refluxing with a molar excess of benzyl bromide and potassium carbonate can lead to the formation of the 2,4-dibenzyl derivative in high yield. nih.gov This highlights the ability to control the extent of alkylation on the triazine ring system. nih.gov

Mitsunobu Reaction Protocols for Benzyloxy Group Introduction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide array of functional groups, including ethers, with a characteristic inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov This reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. The canonical reagents for this transformation are a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of synthesizing 3-(benzyloxy)-substituted 1,2,4-triazines, the Mitsunobu reaction offers a viable pathway for the alkylation of a 5-phenyl-1,2,4-triazin-3(2H)-one precursor. The triazinone, existing in tautomeric equilibrium with its 3-hydroxy-1,2,4-triazine form, can act as the acidic nucleophile required for the reaction. The generally accepted mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. nii.ac.jp This intermediate then protonates the acidic N-H of the triazinone, which subsequently attacks the activated alcohol-phosphonium salt complex to form the desired product.

While direct O-alkylation of the hydroxy tautomer is one possibility, N-alkylation at the N2 or N4 position of the triazine ring is also a common outcome for such heterocyclic systems. Studies on the modification of 1,2,4-triazine-3,5(2H,4H)-diones have successfully employed Mitsunobu conditions for N-alkylation at the N4 position. clockss.org In one study, 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile was successfully alkylated at the N4 position with various alcohols, including those containing heterocyclic systems, using PPh₃ and DIAD in solvents like DCM or dioxane. clockss.org This demonstrates the utility of the Mitsunobu reaction for creating C-N bonds in triazine systems under mild conditions. The regioselectivity between O- and N-alkylation can be influenced by the specific triazine substrate, reaction conditions, and the tautomeric equilibrium.

Table 1: Representative Conditions for Mitsunobu Reaction on Triazine Systems

Nucleophile Alcohol Reagents Solvent Product Type Ref
1,2,4-Triazine-3,5(2H,4H)-dione derivative Various primary/secondary alcohols PPh₃, DIAD DCM or Dioxane N4-Alkylation clockss.org

Acid-Catalyzed O-Benzylation Techniques

Acid-catalyzed O-benzylation provides an alternative method for introducing the benzyloxy group. This approach typically involves the reaction of a hydroxyl-containing substrate with a benzylating agent in the presence of an acid catalyst. While specific examples detailing the acid-catalyzed O-benzylation of 5-phenyl-1,2,4-triazin-3-ol are not prevalent, the principles can be applied from related systems.

A notable development in this area is the use of triazine-based O-benzylating reagents. For instance, 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) has been developed as a stable, crystalline, and atom-economical reagent for the acid-catalyzed benzylation of alcohols and carboxylic acids. The reaction proceeds under non-basic conditions, typically using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), which activates the TriBOT reagent to deliver a benzyl group to the nucleophile.

Another class of reagents includes diallyltriazinedione-type acid-catalyzed alkylating agents (ATTACKs-R), which have been synthesized with various alkyl groups, including benzyl. These reagents can transfer the benzyl group to nucleophiles in the presence of an acid catalyst. The use of such triazine-based reagents offers advantages in terms of stability and handling compared to traditional benzylating agents like benzyl halides.

Regioselective Introduction of the Phenyl Moiety

The introduction of the phenyl group at a specific position on the triazine ring is a critical step in the synthesis of the target compound. This can be achieved either by forming a carbon-carbon bond on a pre-existing triazine nucleus or by constructing the triazine ring from a phenyl-containing precursor.

Transition metal-catalyzed cross-coupling reactions are the premier methods for forming C-C bonds on heterocyclic cores. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. organic-chemistry.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., phenylboronic acid) with an organic halide or triflate. mdpi.com

To synthesize a 5-phenyl-1,2,4-triazine, a 5-halo-1,2,4-triazine (e.g., 5-bromo- or 5-chloro-1,2,4-triazine) would be reacted with phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a suitable phosphine ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄). researchgate.netresearchgate.net This method offers high regioselectivity and tolerance for a wide range of functional groups. For example, the synthesis of 6-aryl-2,4-diaminotriazines has been successfully achieved via the Suzuki coupling of 6-chloro-2,4-diaminotriazine with various aryl boronic acids. researchgate.net This serves as a direct precedent for the arylation of a halogenated 1,2,4-triazine core.

Table 2: Example of Suzuki Coupling for Arylation of a Triazine

Halotriazine Boronic Acid Catalyst System Base Solvent Product Ref
6-Chloro-2,4-diaminotriazine Arylboronic acids Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 6-Aryl-2,4-diaminotriazines researchgate.net

An alternative and widely used strategy involves constructing the 1,2,4-triazine ring from acyclic precursors that already contain the phenyl substituent. This approach often involves the condensation of a 1,2-dicarbonyl compound with a reagent containing a hydrazine moiety. mdpi.com

A common method is the reaction of benzil (1,2-diphenyl-1,2-ethanedione), a phenyl-containing 1,2-diketone, with aminoguanidine (B1677879) bicarbonate. ijisrt.com This condensation directly yields 5,6-diphenyl-3-amino-1,2,4-triazine, a structural analogue of the target compound. Similarly, reacting a phenyl-containing acid hydrazide, such as benzhydrazide, with a 1,2-dicarbonyl compound in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a tri-substituted 1,2,4-triazine. tandfonline.com For example, the reaction of benzhydrazide with benzil yields 3,5,6-triphenyl-1,2,4-triazine. The synthesis of 3,5-disubstituted 1,2,4-triazines can be achieved via the cyclization of aryl amidrazones with aryl glyoxals. mdpi.com These methods are advantageous as they build the desired substitution pattern directly into the heterocyclic core during its formation.

Multi-Step Synthetic Sequences for Complex 1,2,4-Triazine Derivatives

The synthesis of complex or highly functionalized 1,2,4-triazine derivatives often requires multi-step synthetic sequences. These routes allow for the stepwise introduction and modification of various substituents, providing access to a wide range of analogues for structure-activity relationship studies. nih.govnih.gov

For instance, the synthesis of bioactive pyrrolo[2,1-f] researchgate.nettandfonline.comnih.govtriazines begins with the formation of a 3,5-disubstituted 1,2,4-triazine via the cyclization of an amidrazone with a glyoxal. mdpi.com This triazine core is then N-alkylated to form a 1,2,4-triazinium salt. In a final step, this salt undergoes a 1,3-cycloaddition reaction with an alkyne, such as dimethyl acetylenedicarboxylate, to construct the fused pyrrole (B145914) ring, yielding the complex heterocyclic system. mdpi.com

Another example is the preparation of 1,4-dihydrobenzo[e] researchgate.nettandfonline.comnih.govtriazines. This multi-step process starts with the synthesis of functionally substituted amidrazones, which are then subjected to an oxidative cyclization using a catalyst like Pd/C in the presence of a base such as DBU to form the fused triazine ring. mdpi.com Such sequences, while longer, offer the flexibility needed to build intricate molecular architectures.

One-Pot Synthetic Protocols for Substituted 1,2,4-Triazines

One such protocol involves the condensation of amides and 1,2-diketones in the presence of a base, followed by in-situ cyclization with hydrazine hydrate to afford trisubstituted 1,2,4-triazines. researchgate.net Another efficient one-pot method is the microwave-assisted reaction of acid hydrazides, ammonium acetate, and 1,2-dicarbonyl compounds on a silica (B1680970) gel surface, which produces 3,5,6-trisubstituted-1,2,4-triazines in high yields with short reaction times. tandfonline.com

A three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave irradiation has also been developed. nih.gov This process proceeds through a dihydrotriazine intermediate, which, upon treatment with a base, undergoes a Dimroth rearrangement and subsequent dehydrogenative aromatization to yield 6,N²-diaryl-1,3,5-triazine-2,4-diamines. These one-pot strategies represent a powerful tool for the rapid generation of diverse libraries of substituted triazines.

Table 3: Comparison of One-Pot Synthetic Protocols for 1,2,4-Triazines

Reactants Conditions Product Type Ref
Amide, 1,2-Diketone, Hydrazine Hydrate Base (e.g., KOH), Reflux 3,5,6-Trisubstituted researchgate.net
Acid Hydrazide, 1,2-Diketone, NH₄OAc Microwave, Silica Gel, TEA 3,5,6-Trisubstituted tandfonline.com

Advanced Spectroscopic and Analytical Characterization of As Triazine, 3 Benzyloxy 5 Phenyl

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental for the unambiguous determination of a molecule's structure and the characterization of its chemical properties. Techniques such as NMR, IR, and mass spectrometry provide detailed insights into the atomic connectivity, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are used to establish correlations between protons and carbons, helping to piece together the complete structural puzzle.

For as-Triazine, 3-(benzyloxy)-5-phenyl-, NMR analysis would be expected to confirm the presence of the phenyl, benzyl (B1604629), and as-triazine ring protons and carbons. Specific chemical shifts (δ) and coupling constants (J) would verify the substitution pattern and connectivity of these distinct molecular fragments. However, a thorough search of scientific literature did not yield specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds.

The IR spectrum of as-Triazine, 3-(benzyloxy)-5-phenyl- would be expected to show characteristic absorption bands corresponding to:

C=N stretching vibrations within the triazine ring.

Aromatic C=C stretching from the phenyl and benzyl groups.

C-O stretching of the benzyloxy ether linkage.

Aromatic C-H stretching.

Aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge.

Despite the utility of this technique, specific experimental IR spectra and peak assignments for as-Triazine, 3-(benzyloxy)-5-phenyl- are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of as-Triazine, 3-(benzyloxy)-5-phenyl- is C₁₆H₁₃N₃O, with a monoisotopic mass of 263.1059 g/mol .

While experimental mass spectra for this specific compound are not published, predicted mass-to-charge ratios for various adducts are available in public chemical databases. uni.lu This data is crucial for identifying the compound in mass spectrometry analyses.

Predicted Collision Cross Section Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 264.11315 160.3
[M+Na]⁺ 286.09509 168.2
[M-H]⁻ 262.09859 165.5
[M+NH₄]⁺ 281.13969 171.8
[M+K]⁺ 302.06903 162.6
[M]⁺ 263.10532 160.3

Data sourced from PubChem and calculated using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores within the molecule. For aromatic systems like triazines, UV-Vis spectra can confirm the presence and extent of conjugation. The analysis of as-Triazine, 3-(benzyloxy)-5-phenyl- would likely reveal absorptions corresponding to π → π* transitions within the aromatic rings. However, no specific experimental UV-Vis absorption data for this compound could be located in the literature.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and conformational details, confirming the absolute structure of a molecule. A successful crystallographic analysis of as-Triazine, 3-(benzyloxy)-5-phenyl- would yield data on its crystal system, space group, and the dihedral angles between the triazine, phenyl, and benzyl rings. A search for crystallographic information for this compound in scientific databases did not yield any results.

Chromatographic Purity and Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used for both qualitative and quantitative analysis.

These techniques would be employed to confirm the purity of a synthesized batch of as-Triazine, 3-(benzyloxy)-5-phenyl- and to separate it from any starting materials or byproducts. In an HPLC analysis, parameters such as the retention time, column type (e.g., C18), and mobile phase composition would be defined. In a GC-MS analysis, the compound would be identified by its retention time and its characteristic mass spectrum. At present, specific, validated chromatographic methods for the analysis of as-Triazine, 3-(benzyloxy)-5-phenyl- have not been published.

Computational and Theoretical Investigations of As Triazine, 3 Benzyloxy 5 Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and reactivity of molecules. For a molecule like as-Triazine, 3-(benzyloxy)-5-phenyl-, these methods can predict its three-dimensional structure, orbital energies, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For as-Triazine, 3-(benzyloxy)-5-phenyl-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the lowest energy conformation. irjweb.comresearchgate.net

The geometry optimization would reveal key structural parameters. The as-triazine ring is expected to be nearly planar. However, the benzyloxy and phenyl substituents will exhibit significant torsional angles relative to the triazine core to minimize steric hindrance. The benzyloxy group, with its flexible ether linkage (-O-CH₂-), would have multiple rotational conformers.

DFT calculations also provide critical insights into the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is anticipated to be localized primarily on the electron-rich phenyl and benzyloxy groups, indicating these are the likely sites for electrophilic attack.

LUMO: The LUMO is expected to be distributed across the electron-deficient as-triazine ring, which is characteristic of nitrogen-containing heterocycles and marks the probable site for nucleophilic attack. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com Studies on similar 1,2,4-triazine (B1199460) derivatives have shown that the nature of substituents significantly modulates this gap. nih.gov

Table 1: Predicted Electronic Properties of as-Triazine, 3-(benzyloxy)-5-phenyl- Based on Analogous Compounds

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy~ -6.0 to -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.5 to -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.0 to 4.5 eVReflects chemical reactivity and stability
Dipole MomentModerate to HighInfluences solubility and intermolecular forces

Note: These values are estimations based on published data for substituted triazines and would require specific calculations for confirmation. irjweb.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. sci-hub.seresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). globethesis.com

For as-Triazine, 3-(benzyloxy)-5-phenyl-, the primary electronic transitions are expected to be π → π* and n → π* in nature. The π → π* transitions, typically of higher intensity, would involve the promotion of electrons from bonding π-orbitals associated with the aromatic systems to corresponding anti-bonding π-orbitals. The n → π transitions, of lower intensity, would involve non-bonding electrons from the nitrogen atoms of the triazine ring.

Computational studies on analogous triazine derivatives have demonstrated excellent agreement between TD-DFT predicted spectra and experimental data. sci-hub.seresearchgate.net The predicted λmax for the title compound would likely fall in the UV region, with the exact position influenced by the extended conjugation between the phenyl ring, the triazine core, and the benzyloxy group.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques allow for the exploration of a molecule's dynamic behavior and its interactions with its environment, providing insights that complement static quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces

The as-Triazine, 3-(benzyloxy)-5-phenyl- molecule possesses significant conformational flexibility, primarily due to the rotation around the C-O bond of the benzyloxy group and the C-C bond connecting the phenyl group to the triazine ring.

A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). This analysis would identify the global minimum energy conformation (the most stable structure) as well as other low-energy local minima. Such studies are crucial for understanding which shapes the molecule is most likely to adopt, which in turn governs its interactions and properties.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While as-Triazine, 3-(benzyloxy)-5-phenyl- does not have traditional hydrogen bond donors, the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors. In a condensed phase or in the presence of suitable solvents, this could lead to intermolecular hydrogen bonding.

More significantly, the presence of two aromatic rings (the phenyl group and the benzyl (B1604629) part of the benzyloxy group) makes π-π stacking a dominant intermolecular interaction. This non-covalent interaction, where the electron clouds of aromatic rings attract each other, is critical in determining crystal packing and self-assembly properties. Molecular dynamics simulations can model the collective behavior of many molecules over time, revealing preferred stacking arrangements and their stability. Intramolecularly, weak C-H···N or C-H···π interactions may also contribute to stabilizing certain conformations.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. sci-hub.se For a class of compounds like substituted as-triazines, QSPR can be a powerful tool for predicting properties without the need for extensive experimental or computational work for every new derivative.

A QSPR model for predicting a property (e.g., solubility, melting point, or a specific biological activity) of as-triazine derivatives would be developed using a dataset of related molecules. nih.gov The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to find a correlation between a subset of these descriptors and the property of interest. nih.gov

Validation: The predictive power of the resulting equation is rigorously tested using internal and external validation sets.

For as-Triazine, 3-(benzyloxy)-5-phenyl-, its properties could be predicted by inputting its calculated descriptors into a validated QSPR model for substituted triazines. Such models have been successfully developed for predicting activities and properties of various triazine derivatives. sci-hub.senih.govrsc.org

Strategic Derivatization and Functionalization of the As Triazine, 3 Benzyloxy 5 Phenyl Scaffold

Chemical Transformations of the Benzyloxy Moiety

The benzyloxy group at the 3-position of the triazine ring serves as a crucial site for chemical manipulation, primarily through deprotection to reveal a hydroxyl group, which can then be further functionalized.

Deprotection and Cleavage Strategies

The cleavage of the benzyl (B1604629) ether to yield the corresponding 3-hydroxy-5-phenyl-as-triazine is a key transformation. Several methods have been effectively employed for this purpose, each with its own advantages in terms of mildness and compatibility with other functional groups.

Catalytic Transfer Hydrogenation: This method offers a mild and efficient means of debenzylation. organic-chemistry.org It avoids the need for high-pressure hydrogen gas by using a hydrogen donor in the presence of a palladium catalyst. For carbohydrate derivatives, a combination of triethylsilane and 10% Pd/C in methanol (B129727) at room temperature has been shown to be effective. nih.gov While formic acid can also be used as a hydrogen donor with palladium on carbon, it may require a larger amount of the catalyst. organic-chemistry.org

Boron Trichloride (B1173362) (BCl₃) with a Cation Scavenger: For substrates sensitive to hydrogenation, a combination of boron trichloride and a non-Lewis-basic cation scavenger like pentamethylbenzene (B147382) provides a chemoselective method for debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.orgresearchgate.netelsevierpure.comresearchgate.net This approach is effective in the presence of various functional groups that might not be stable under other deprotection conditions. organic-chemistry.orgresearchgate.netelsevierpure.comresearchgate.net The use of a cation scavenger is crucial to prevent side reactions such as Friedel-Crafts benzylation of electron-rich aromatic rings. researchgate.net

DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) Oxidation: Oxidative deprotection of benzyl ethers can be achieved using DDQ. organic-chemistry.org This method is particularly useful for p-methoxybenzyl ethers but can also be applied to benzyl ethers, sometimes requiring photoirradiation to proceed effectively. clockss.org

Table 1: Comparison of Deprotection Strategies for Benzyl Ethers

Method Reagents Typical Conditions Advantages
Catalytic Transfer Hydrogenation Pd/C, Hydrogen Donor (e.g., Cyclohexene, Formic Acid, Triethylsilane) Room temperature Mild, avoids high-pressure H₂
Lewis Acid Cleavage BCl₃, Pentamethylbenzene Low temperature (e.g., -78 °C) Chemoselective, tolerates sensitive functional groups
Oxidative Cleavage DDQ Photoirradiation may be required Alternative to hydrogenation and acid-based methods

Further Functionalization of the Benzyl Ether Linkage

While the primary transformation of the benzyloxy group is its cleavage, opportunities for its further functionalization exist, albeit less commonly explored. The benzyl group itself can be susceptible to modification under certain conditions. For instance, selective oxidation of benzyl ethers to their corresponding benzoates can be achieved. This transformation provides an alternative route to deprotection, as the resulting ester can be readily hydrolyzed under basic conditions.

Chemical Modifications of the Phenyl Group

The phenyl group at the 5-position of the as-triazine core is amenable to various chemical modifications, most notably through electrophilic aromatic substitution reactions. The electron-withdrawing nature of the 1,2,4-triazine (B1199460) ring is expected to deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles primarily to the meta-position, with some para-substitution also possible.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Standard electrophilic aromatic substitution protocols can be applied to introduce a range of functional groups onto the phenyl ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring. masterorganicchemistry.comthieme-connect.de The strongly acidic conditions generate the nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.comthieme-connect.de

Halogenation: The introduction of halogen atoms such as bromine or chlorine can be achieved using the respective halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the phenyl ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.orgbeilstein-journals.org This reaction is generally directed to the para-position when the aromatic ring is substituted with an activating group. libretexts.org

Introduction of Diverse Substituents onto the Phenyl Moiety

The introduction of various substituents on the phenyl ring can significantly influence the properties of the resulting as-triazine derivatives. For example, in the context of 1,3,5-triazines, the nature and position of substituents on attached aromatic rings have been shown to affect their biological activity. By employing the electrophilic aromatic substitution reactions mentioned above, a wide array of functional groups can be installed, leading to the synthesis of novel compounds for various applications.

Functionalization at Other Positions of the 1,2,4-Triazine Core

The 1,2,4-triazine ring is an electron-deficient system, making it susceptible to nucleophilic attack. nih.gov While the 3- and 5-positions are occupied in the parent scaffold, the C6 position presents a viable site for functionalization, particularly through nucleophilic substitution reactions if a suitable leaving group is present.

Studies on related 1,2,4-triazine systems have shown that the C6 position can be functionalized. For instance, the synthesis of 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) has been reported, which then allows for subsequent Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups at the C6 position. masterorganicchemistry.com This demonstrates that after initial modification of the parent scaffold to include a leaving group at C6, a wide range of substituents can be introduced.

Furthermore, reactions of 3-substituted 6-phenyl-1,2,4-triazines with carbon nucleophiles have been shown to result in addition to the C5 position, leading to ring transformation products. researchgate.net This indicates the complex reactivity of the as-triazine core and the potential for rearrangements and the formation of new heterocyclic systems.

Regioselective Derivatization Strategies

The inherent reactivity of the 1,2,4-triazine ring dictates the possible strategies for its regioselective functionalization. The electron-deficient nature of the triazine core makes it susceptible to nucleophilic attack, particularly at the C(6) position, which is generally the most electrophilic carbon atom. However, the substituents at the C(3) and C(5) positions significantly influence the reactivity and regioselectivity of further transformations.

One potential strategy for the derivatization of as-triazine, 3-(benzyloxy)-5-phenyl- involves the initial activation of the triazine ring. For instance, the conversion of the 3-benzyloxy group to a more reactive leaving group, such as a methylsulfonyl group, could pave the way for nucleophilic substitution reactions at the C(3) position. Research on related 1,2,4-triazine systems has demonstrated that a 3-(methylsulfonyl) group can be displaced by a variety of nucleophiles, including alkoxides, phenoxides, and thiols, offering a versatile handle for introducing diverse functionalities. monash.edu

Another avenue for regioselective functionalization is direct C-H activation. While challenging for such an electron-poor heterocycle, recent advancements in transition-metal-catalyzed C-H functionalization could potentially be applied to the C(6) position of the as-triazine, 3-(benzyloxy)-5-phenyl- scaffold. This approach would allow for the direct introduction of aryl or alkyl substituents without the need for pre-functionalization.

The phenyl group at the C(5) position also presents opportunities for derivatization. Standard electrophilic aromatic substitution reactions could be employed to introduce functional groups onto the phenyl ring, although the electron-withdrawing nature of the triazine core might necessitate harsh reaction conditions. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be utilized if a suitable handle, like a halogen atom, is present on the phenyl ring.

A summary of potential regioselective derivatization strategies is presented in the table below.

PositionPotential Derivatization StrategyReagents/ConditionsPotential Functional Groups Introduced
C(3) Nucleophilic Aromatic Substitution (via activation)1. Conversion to sulfone; 2. Nu-Alkoxy, Aryloxy, Thioalkoxy, Thioaryloxy
C(6) Direct C-H Arylation/AlkylationPd(OAc)₂, P(2-furyl)₃, K₂CO₃Aryl, Heteroaryl, Alkyl
C(5)-Phenyl Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃-NO₂, -Br, etc.
C(5)-Phenyl Cross-Coupling Reactions (with pre-functionalization)Pd(PPh₃)₄, boronic acids/stannanesAryl, Alkyl, etc.

Synthesis of Multifunctional 1,2,4-Triazine Analogues

Building upon regioselective derivatization strategies, the synthesis of multifunctional 1,2,4-triazine analogues from the as-triazine, 3-(benzyloxy)-5-phenyl- scaffold allows for the creation of molecules with complex and potentially synergistic properties. By combining different functional groups on the same molecular framework, researchers can design compounds for a wide range of applications, from materials science to medicinal chemistry.

For example, the introduction of a fluorescent moiety at one position and a receptor-binding group at another could lead to the development of targeted imaging agents. Similarly, the incorporation of both electron-donating and electron-accepting groups could result in molecules with interesting photophysical properties suitable for use in organic electronics.

A hypothetical synthetic route to a multifunctional analogue is outlined below. Starting with as-triazine, 3-(benzyloxy)-5-phenyl-, a bromination reaction could be performed on the C(5)-phenyl group. Subsequent Suzuki coupling with a boronic acid containing a protected amino group would introduce a key functional handle. Deprotection of the benzyloxy group at C(3) to a hydroxyl group, followed by etherification with a fluorescent tag, and finally, deprotection of the amino group would yield a multifunctional triazine with distinct functionalities at different positions.

The following table provides examples of hypothetical multifunctional 1,2,4-triazine analogues derived from the 3-(benzyloxy)-5-phenyl- scaffold and their potential applications.

Derivative NameFunctional Group at C(3)Functional Group at C(5)-PhenylPotential Application
Compound A -OH-NH₂Precursor for further functionalization
Compound B -O-(CH₂)₂-N₃-B(OH)₂Click chemistry handle for bioconjugation
Compound C -O-(Fluorescein)-COOHFluorescent probe for biological imaging
Compound D -O-(Polyethylene glycol)-Targeting LigandDrug delivery system

Design and Synthesis of Advanced Architectures Based on 1,2,4-Triazine, 3-(benzyloxy)-5-phenyl-

The as-triazine, 3-(benzyloxy)-5-phenyl- unit can serve as a versatile building block for the construction of more complex and highly ordered molecular architectures, such as polymers, macrocycles, and supramolecular assemblies. These advanced structures can exhibit unique properties arising from the collective behavior of the individual triazine units.

The synthesis of polymers incorporating the 3-(benzyloxy)-5-phenyl-as-triazine moiety could lead to materials with enhanced thermal stability and specific electronic properties. For instance, the incorporation of this unit into the main chain of a polymer could be achieved through polycondensation reactions if suitable difunctional monomers are prepared. For example, a diol derivative of the triazine could be reacted with a diacid chloride to form a polyester.

Macrocycles containing the as-triazine, 3-(benzyloxy)-5-phenyl- scaffold are another intriguing area of exploration. These cyclic structures can act as host molecules for specific guests, with the triazine nitrogens potentially participating in hydrogen bonding or metal coordination. The synthesis of such macrocycles would likely involve a stepwise approach, building up a linear precursor with reactive ends that can be subsequently cyclized. lookchem.com

Supramolecular assemblies based on the non-covalent interactions of as-triazine, 3-(benzyloxy)-5-phenyl- derivatives offer a bottom-up approach to creating functional nanomaterials. Hydrogen bonding, π-π stacking, and metal-ligand coordination are all interactions that could be exploited to direct the self-assembly of these molecules into well-defined structures like fibers, sheets, or gels. The benzyloxy and phenyl groups provide opportunities for π-π stacking, while the triazine nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal ions.

The table below summarizes the types of advanced architectures that could be designed from the as-triazine, 3-(benzyloxy)-5-phenyl- scaffold and their potential characteristics.

ArchitectureSynthetic StrategyKey InteractionsPotential Properties/Applications
Polymers Polycondensation, Chain-growth polymerizationCovalent bondsHigh thermal stability, Electronic materials
Macrocycles Stepwise synthesis followed by cyclizationCovalent bonds, Host-guest interactionsMolecular recognition, Catalysis
Supramolecular Assemblies Self-assemblyHydrogen bonding, π-π stacking, Metal coordinationSmart materials, Sensors, Nanoreactors

Advanced Applications of As Triazine, 3 Benzyloxy 5 Phenyl and Its Analogues in Chemical Research

Utility in Organic Synthesis and Reagent Development

The unique electronic properties and reactive sites of the triazine core make its derivatives valuable tools for synthetic chemists. They serve not only as foundational units for constructing larger molecules but also as reagents that facilitate complex chemical transformations.

As Building Blocks for the Construction of Complex Heterocyclic Scaffolds

The as-triazine (1,2,4-triazine) framework is a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. The inherent reactivity of the ring allows for its participation in various cycloaddition and condensation reactions, providing access to complex molecular architectures that are of interest in medicinal and materials chemistry. scilit.com For instance, derivatives of 1,2,4-triazine (B1199460) can be used to construct bicyclic and polycyclic systems containing multiple heteroatoms.

Research on analogous 1,2,4-triazine systems demonstrates their potential as synthons. For example, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one can be reacted with phenacyl halides to yield triazino[3,4-b] researchgate.netuni.luekb.egthiadiazines. researchgate.net Similarly, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) serves as a starting point for a variety of heterocyclic compounds through reactions at the thiol group, leading to derivatives containing thiazolidinone and benzimidazole (B57391) moieties. researchgate.net The reactivity of as-Triazine, 3-(benzyloxy)-5-phenyl- would be influenced by its substituents; the 5-phenyl group provides a site for further functionalization, while the 3-(benzyloxy) group can act as a stable ether linkage or a masked hydroxyl group, offering pathways to diverse and complex heterocyclic structures.

as-Triazine PrecursorReactant(s)Resulting Heterocyclic ScaffoldReference
5,6-diphenyl-1,2,4-triazine-3-thiolEthyl chloroacetate, then hydrazine (B178648) hydrate (B1144303), then an aromatic aldehyde, then 2-mercaptoacetic acidThiazolidinone-fused triazine researchgate.net
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl halidesTriazino[3,4-b] researchgate.netuni.luekb.egthiadiazine researchgate.net
5-Cyano-6-methyl-3-phenyl-as-triazineBenzaldehyde / Thiazolium salt catalyst5-Benzoyl-6-methyl-3-phenyl-as-triazine clockss.org

Role in Coupling Reagent Design and Synthetic Methodologies (e.g., Peptide Synthesis)

In the realm of synthetic methodologies, triazine analogues, particularly derivatives of 1,3,5-triazine (B166579), have emerged as highly effective coupling reagents for the formation of amide bonds, a cornerstone of peptide synthesis. eurekaselect.com These reagents offer a practical and efficient alternative to more traditional carbodiimide (B86325) or phosphonium-based activators.

The utility of 1,3,5-triazine derivatives stems from their ability to activate carboxylic acids, forming highly reactive acyl-triazinyl intermediates. These intermediates readily undergo nucleophilic attack by an amine to form the desired amide bond with high efficiency and low levels of racemization. bachem.com One of the most prominent examples is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). bachem.com DMTMM and related compounds are valued for their stability, ease of handling, and effectiveness in both solution-phase and solid-phase peptide synthesis. nih.gov They can even be used in aqueous or alcoholic solutions, broadening their applicability. bachem.com This methodology has been successfully applied to the automated SPOT synthesis of peptide arrays on cellulose, demonstrating its robustness and utility in high-throughput applications. nih.gov

Triazine-Based ReagentFull NameKey FeaturesReference
DMTMM4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideHigh efficiency, low racemization, usable in aqueous solutions. bachem.com
CDMT2-Chloro-4,6-dimethoxy-1,3,5-triazinePrecursor to other triazine coupling reagents; used with a base like N-methylmorpholine. researchgate.net
DCMT2,4-Dichloro-6-methoxy-1,3,5-triazineUsed as a substoichiometric activating agent in catalytic amide coupling. researchgate.net

Applications in Advanced Materials Science

The rigid, planar, and electron-deficient nature of the triazine ring makes it an attractive core for the design of advanced organic materials. By attaching various functional side groups, researchers can tune the electronic, optical, and self-assembly properties of triazine-based molecules for specific applications.

Development of Liquid Crystalline Materials

Triazine derivatives, especially C3-symmetric 1,3,5-triazines, are excellent scaffolds for creating disc-like (discotic) molecules that can self-assemble into columnar liquid crystalline phases. researchgate.net These materials are of interest for their potential applications as organic semiconductors and sensors. The central triazine core provides a rigid anchor from which flexible alkyl or rigid mesogenic arms can radiate. researchgate.net

For example, novel liquid crystal materials have been prepared with a 1,3,5-triazine unit as the central core and three rod-like azobenzene (B91143) units as peripheral arms. scispace.com The self-assembly of these molecules leads to the formation of highly ordered smectic phases. The length of the spacers connecting the arms to the core influences the thermal stability of the mesophase. scispace.com In some cases, triazine-based compounds that are not liquid crystalline on their own can be induced to form mesophases by mixing them with other molecules, forming donor-acceptor complexes. researchgate.net

Incorporation into Organometallic Materials and Catalytic Systems

The nitrogen atoms in the triazine ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal ions. This property enables the incorporation of triazine derivatives into organometallic frameworks and coordination polymers. researchgate.net These materials have potential applications in catalysis, gas storage, and molecular sensing.

1,3,5-Triazine derivatives have been used as templates in multidimensional crystal engineering to produce nanometer-sized oligonuclear coordination compounds. researchgate.neteurekaselect.com The defined geometry and coordination sites of the triazine core allow for precise control over the structure of the resulting metal-organic assembly. While specific catalytic systems based on as-Triazine, 3-(benzyloxy)-5-phenyl- are not extensively documented, its nitrogen-rich core and phenyl substituent present clear potential for its use as a ligand in the design of novel transition metal catalysts. researchgate.net

Potential in Optoelectronic Materials (e.g., OLED, NLO)

The electron-deficient character of the triazine core is a highly desirable trait for materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.org Triazine derivatives often exhibit high triplet energies and good electron mobilities, making them excellent candidates for use as electron-transport materials (ETMs) or host materials in phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net

Researchers have synthesized star-shaped 1,3,5-triazine derivatives with various aryl substituents to act as host materials for green PhOLEDs. rsc.org By carefully selecting the peripheral groups, the triplet energy and charge transport properties can be optimized to ensure efficient energy transfer to the phosphorescent dopant. For instance, a device using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as the host material achieved a high external quantum efficiency of 17.5%. rsc.orgresearchgate.net Bipolar host materials, which combine an electron-donating moiety (like carbazole) with an electron-accepting triazine core, have also been developed to achieve a more balanced charge injection and transport, leading to OLEDs with exceptionally high efficiencies and low efficiency roll-off at high brightness. rsc.org

Triazine DerivativeRole in OLEDKey Performance MetricReference
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)Host MaterialExternal Quantum Efficiency (ηext): 17.5% rsc.org
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)Host MaterialExternal Quantum Efficiency (ηext): 14.4% rsc.org
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)Bipolar Host Materialηext: 21.2% (Green Device), 14.4% (Blue Device) rsc.org

Contributions to Chemical Biology and Bioorthogonal Chemistry

The field of chemical biology often utilizes highly selective and efficient reactions that can proceed in complex biological environments without interfering with native biochemical processes. These "bioorthogonal" reactions are crucial for labeling and tracking biomolecules.

Participation in Click Ligation Reactions for Bioconjugation

Click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone of bioconjugation. These reactions are characterized by their high efficiency, selectivity, and biocompatibility. While direct evidence of "as-Triazine, 3-(benzyloxy)-5-phenyl-" participating in click ligation is not documented, analogous heterocyclic systems are of great interest in this area. The nitrogen-rich core of the as-triazine could potentially be functionalized with either an azide (B81097) or an alkyne group, enabling it to participate in click reactions for the conjugation of biomolecules such as proteins, nucleic acids, and glycans.

The general scheme for such a bioconjugation would involve:

Functionalization of the as-triazine core or its phenyl/benzyloxy substituents with a bioorthogonal handle (e.g., an azide or a terminal alkyne).

Introduction of the complementary handle onto a biomolecule of interest.

Reaction of the two modified species via a click reaction to form a stable triazole linkage, thus conjugating the as-triazine derivative to the biomolecule.

Such conjugates could find applications in areas like fluorescence imaging, drug delivery, and diagnostics, where the as-triazine moiety could serve as a core scaffold, a fluorescent reporter, or a carrier for other functional molecules.

General Applications as Versatile Organic Reagents

Triazine derivatives are widely recognized as versatile reagents in organic synthesis. Their utility stems from the electron-deficient nature of the triazine ring and the ability to sequentially substitute groups at different positions.

Based on the general reactivity of triazines, "as-Triazine, 3-(benzyloxy)-5-phenyl-" could potentially be employed in a variety of transformations. The benzyloxy group, for instance, can be a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the 3-position. The phenyl group at the 5-position can influence the electronic properties and reactivity of the triazine ring.

Potential Synthetic Applications:

Reaction TypePotential Role of as-Triazine, 3-(benzyloxy)-5-phenyl-Resulting Product Class
Nucleophilic Aromatic SubstitutionElectrophilic triazine coreFunctionalized as-triazines
Cross-Coupling ReactionsPre-functionalized coupling partnerBiaryl or heteroaryl-linked triazines
Cycloaddition ReactionsDienophile or diene componentNovel heterocyclic systems
Reduction of the Triazine RingSubstrate for hydrogenationSaturated nitrogen-containing heterocycles

These potential applications highlight the synthetic flexibility that the as-triazine scaffold can offer to organic chemists for the construction of complex molecules.

Applications in Dye and Pigment Chemistry

The 1,3,5-triazine core is a common structural motif in a variety of dyes and pigments due to its thermal and photostability. The ability to attach various chromophoric groups to the triazine ring allows for the tuning of color and other properties.

While there is no specific information on "as-Triazine, 3-(benzyloxy)-5-phenyl-" being used as a dye, its structure contains aromatic phenyl groups which are common in dye molecules. By introducing auxochromes (color-enhancing groups) and chromophores (color-imparting groups) onto the phenyl or benzyloxy rings, or by directly functionalizing the triazine core, it would be theoretically possible to develop novel dyes. For example, the introduction of amino or hydroxyl groups on the phenyl ring could lead to compounds with significant absorption in the visible region of the electromagnetic spectrum.

The development of triazine-based dyes is an active area of research, with applications ranging from textiles to advanced materials for optical data storage and solar cells.

Q & A

Q. What are the standard synthetic protocols for preparing as-Triazine, 3-(benzyloxy)-5-phenyl-?

The synthesis typically involves condensation reactions between substituted triazine precursors and benzyloxy/phenyl derivatives. For example:

  • Dissolve a triazine derivative (e.g., 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst.
  • Add substituted benzaldehyde (e.g., benzyloxy-aldehyde) and reflux for 4–8 hours.
  • Purify the product via solvent evaporation, filtration, and column chromatography using silica gel with a petroleum ether/ethyl acetate (4:1) mobile phase .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., δ 3.75 ppm for methoxy groups) .
  • FT-IR spectroscopy : Peaks at ~1685 cm⁻¹ (C=O stretching) and 1255 cm⁻¹ (C-O-C ether linkages) .
  • X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions .

Q. What are the common solvents and catalysts used in its synthesis?

  • Solvents : Absolute ethanol, glacial acetic acid, or chlorobenzene for high-temperature reactions .
  • Catalysts : AlCl₃ for Friedel-Crafts alkylation or acetic acid for condensation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of as-Triazine, 3-(benzyloxy)-5-phenyl-?

  • Temperature control : Reflux at 60–80°C minimizes side reactions (e.g., over-oxidation).
  • Solvent polarity : Ethanol enhances solubility of polar intermediates, while chlorobenzene stabilizes aromatic transition states .
  • Catalyst loading : 5–10 mol% AlCl₃ optimizes electrophilic substitution without excessive byproduct formation .

Q. How do electronic effects of substituents influence reactivity in triazine derivatives?

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring decrease nucleophilicity, slowing condensation reactions.
  • Electron-donating groups (e.g., -OCH₃, -NH₂) enhance reactivity at the triazine core but may require protective groups to avoid undesired side reactions .

Q. What strategies resolve contradictions in spectral data for triazine derivatives?

  • Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to confirm assignments .
  • Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .

Q. How can derivatization of as-Triazine, 3-(benzyloxy)-5-phenyl- enhance its biological activity?

  • Hydrazone formation : React with hydrazine derivatives to form Schiff bases, improving solubility and target binding .
  • Heterocyclic fusion : Introduce pyrazole or thiadiazine moieties to modulate pharmacokinetic properties .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in triazine derivatives?

  • Multivariate regression : Correlate substituent Hammett constants (σ) with biological activity (e.g., IC₅₀ values).
  • Principal component analysis (PCA) : Identify dominant structural features driving activity .

Q. How to address discrepancies in biological activity across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) to identify outliers .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., dihydrofolate reductase).
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories using GROMACS .

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